molecular formula C21H28ClN5O3S B2678021 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189911-23-6

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2678021
CAS No.: 1189911-23-6
M. Wt: 466
InChI Key: LQXDNIIZRJMCBY-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl group, and a pyrazole ring

Preparation Methods

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves its role as a serotonergic antagonist. It binds to serotonin receptors but does not activate them, thereby blocking the actions of serotonin or serotonergic agonists . This interaction affects various molecular targets and pathways involved in neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a sulfonyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3S/c1-25-15-19(20(28)23-17-7-3-2-4-8-17)21(24-25)31(29,30)27-12-10-26(11-13-27)18-9-5-6-16(22)14-18/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDNIIZRJMCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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